REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[CH3:7][N:8]([CH:10]=[O:11])[CH3:9].[C:12]([NH:18][NH2:19])(=[O:17])C(C)(C)C.[CH2:20]([N:22](CC)[CH2:23]C)C>C(Cl)Cl>[CH3:7][N:8]([C:10]([N:19]=[N:18][C:12]([N:22]([CH3:23])[CH3:20])=[O:17])=[O:11])[CH3:9]
|
Name
|
acid ( 63 )
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
77 μL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
acyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
128 mg
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)NN
|
Name
|
|
Quantity
|
0.31 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 2 hrs at room temperature
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (50 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with aq. 1N HCl and aq. sat'd NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by Prep-LC (Gilson)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C(=O)N=NC(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 244 mg | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |